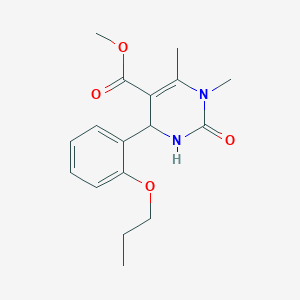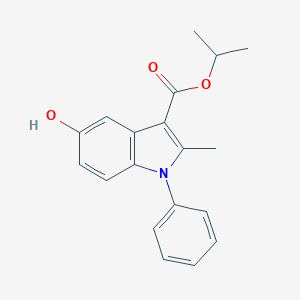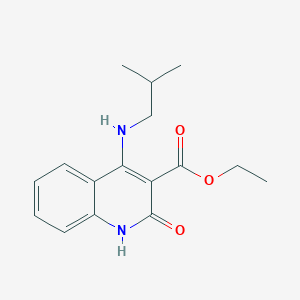
Methyl 1,6-dimethyl-2-oxo-4-(2-propoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1,6-dimethyl-2-oxo-4-(2-propoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, also known as MDPV, is a synthetic cathinone that has been identified as a new psychoactive substance. It was first synthesized in the 1960s and has been used as a research chemical for its stimulant properties. MDPV has gained popularity in recent years as a recreational drug, but its scientific research applications are still being explored.
作用機序
Methyl 1,6-dimethyl-2-oxo-4-(2-propoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate binds to the dopamine and norepinephrine transporters, blocking the reuptake of these neurotransmitters. This leads to increased levels of dopamine and norepinephrine in the synaptic cleft, resulting in increased stimulation of the central nervous system.
Biochemical and Physiological Effects:
Methyl 1,6-dimethyl-2-oxo-4-(2-propoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been found to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause vasoconstriction and reduced blood flow to the extremities. Long-term use of Methyl 1,6-dimethyl-2-oxo-4-(2-propoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been associated with neurotoxicity and damage to dopamine and serotonin neurons.
実験室実験の利点と制限
Methyl 1,6-dimethyl-2-oxo-4-(2-propoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been used in laboratory experiments to study its effects on the central nervous system. Its potency and selectivity for dopamine and norepinephrine reuptake inhibition make it a useful tool for studying these neurotransmitter systems. However, its potential for abuse and neurotoxicity limit its usefulness in laboratory experiments.
将来の方向性
Future research on Methyl 1,6-dimethyl-2-oxo-4-(2-propoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate could focus on its potential as a therapeutic agent for conditions such as attention deficit hyperactivity disorder (ADHD) and depression. It could also be used to study the mechanisms of addiction and the long-term effects of stimulant use on the brain. Additionally, research could explore the development of safer and more effective drugs that target the dopamine and norepinephrine systems.
合成法
Methyl 1,6-dimethyl-2-oxo-4-(2-propoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can be synthesized using various methods, including the Leuckart reaction, reductive amination, and Mannich reaction. The most common method involves the Mannich reaction, which involves the condensation of 3,4-methylenedioxyphenylpropan-2-one with formaldehyde and dimethylamine.
科学的研究の応用
Methyl 1,6-dimethyl-2-oxo-4-(2-propoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This can result in stimulant effects such as increased alertness, euphoria, and increased heart rate.
特性
製品名 |
Methyl 1,6-dimethyl-2-oxo-4-(2-propoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate |
|---|---|
分子式 |
C17H22N2O4 |
分子量 |
318.4 g/mol |
IUPAC名 |
methyl 3,4-dimethyl-2-oxo-6-(2-propoxyphenyl)-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H22N2O4/c1-5-10-23-13-9-7-6-8-12(13)15-14(16(20)22-4)11(2)19(3)17(21)18-15/h6-9,15H,5,10H2,1-4H3,(H,18,21) |
InChIキー |
QYQRHZPMQCLGLP-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C2C(=C(N(C(=O)N2)C)C)C(=O)OC |
正規SMILES |
CCCOC1=CC=CC=C1C2C(=C(N(C(=O)N2)C)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B259505.png)
![N-benzyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B259507.png)
![Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259511.png)



![1-[3-(4-morpholinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B259520.png)

![N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine](/img/structure/B259523.png)
![Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate](/img/structure/B259525.png)

![1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B259531.png)

![Methyl 2-[({4-nitrophenyl}carbonyl)amino]-4-methyl-5-(morpholin-4-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B259533.png)